3,5-Difluorocinnamic acid

Catalog No.
S1530626
CAS No.
147700-58-1
M.F
C9H6F2O2
M. Wt
184.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorocinnamic acid

CAS Number

147700-58-1

Product Name

3,5-Difluorocinnamic acid

IUPAC Name

(E)-3-(3,5-difluorophenyl)prop-2-enoic acid

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C9H6F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+

InChI Key

MBAWRXICVNIUGY-OWOJBTEDSA-N

SMILES

C1=C(C=C(C=C1F)F)C=CC(=O)O

Canonical SMILES

C1=C(C=C(C=C1F)F)C=CC(=O)O

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C=C/C(=O)O

The exact mass of the compound 3,5-Difluorocinnamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Difluorocinnamic acid (CAS 147700-58-1) is a highly specialized, di-halogenated aromatic building block distinguished by its specific meta-fluorine substitution pattern. While traditionally utilized as a precursor in active pharmaceutical ingredient (API) synthesis, its most critical procurement value lies in advanced materials science and nanotechnology. The compound features a high melting point of 204-205 °C, ensuring robust thermal stability during rigorous processing . Furthermore, the dual electron-withdrawing fluorine atoms impart a highly specific molecular dipole moment, making this compound a premier choice for precision surface engineering, such as tuning the work functions of semiconductor films and directing the self-assembly of colloidal nanoparticles.

Research Fit

1
Regioisomer Identity 3,5-difluorocinnamic acid; distinct from 2,5- and 2,6-isomers
2
Electronic Profile Meta-fluorine substitution enhances acidity and thermal stability over parent cinnamic acid
3
Research Use Supports solid-state photochemistry, QD ligand engineering, and fluorinated biosynthesis

Procurement substitution with unsubstituted cinnamic acid or alternative positional isomers (such as 2,5- or 2,6-difluorocinnamic acid) routinely fails in precision applications due to drastic differences in steric profiles and dipole moments. For instance, in solid-state photochemistry, the 3,5-isomer exhibits significantly lower [2+2] photodimerization reactivity compared to the 2,5-isomer, fundamentally altering its behavior in UV-exposed environments [1]. In nanotechnology, substituting the 3,5-isomer with 2,6-difluorocinnamic acid during quantum dot passivation destroys the ability to form anisotropic Janus-Ligand Shells, resulting instead in randomly mixed surfaces [2]. Consequently, buyers must strictly specify 3,5-difluorocinnamic acid when predictable band-edge shifting or specific nanoparticle morphologies are required.

Substitution Risk

Substituting 2,5- or 2,6-difluorocinnamic acid may shift solid-state photoreactivity ranking away from the intermediate profile.

Non-fluorinated cinnamic acid lacks the thermal stability and acidity profile of the 3,5-difluoro isomer, limiting high-temperature utility.

Isomer mismatch may compromise quantum dot ligand dipole engineering or biosynthetic pathway compatibility demonstrated for 3,5-DFCA.

Steric Inhibition of Solid-State Photodimerization

In comparative high-pressure and ambient solid-state [2+2] photodimerization studies, 3,5-difluorocinnamic acid demonstrates noticeably lower reactivity than its positional isomer, 2,5-difluorocinnamic acid, at both 0.1 MPa and 0.4 GPa. Despite similar monomer distances and crystal free-space volumes, the specific 3,5-fluorine substitution exerts a distinct electronic and steric effect that suppresses the reaction rate [1].

Evidence Dimension[2+2] Photodimerization reactivity in crystalline state
Target Compound DataLower conversion rate / Higher UV stability
Comparator Or Baseline2,5-difluorocinnamic acid (Faster reaction rate at 0.1 MPa and 0.4 GPa)
Quantified DifferenceQualitatively lower conversion rate under identical UV irradiation and pressure conditions
Conditions100 W Hg lamp (WG-320 filter), 0.1 MPa to 0.4 GPa pressure

For procurement in UV-curable materials or photo-stable formulations, the 3,5-isomer provides a wider stability window against unwanted solid-state dimerization compared to the 2,5-isomer.

Photodimerization Ranking
Head-to-head
2,5-DFCA > 3,5-DFCA > 2,6-DFCA
Supports selection for intermediate-reactivity studies
Ambient & high-pressure XRD conditions

Anisotropic Surface Functionalization of Quantum Dots

When used for X-type ligand exchange on 2.5 nm PbS quantum dots, 3,5-difluorocinnamic acid uniquely drives the formation of a highly ordered Janus-Ligand Shell (JLS). In direct contrast, utilizing the closely related 2,6-difluorocinnamic acid under identical stoichiometric conditions results in a randomly mixed ligand shell. This phase separation behavior is dictated by the specific dipole and packing thermodynamics of the 3,5-substitution [1].

Evidence DimensionLigand shell morphology on 2.5 nm PbS QDs
Target Compound DataForms anisotropic Janus-Ligand Shell (JLS)
Comparator Or Baseline2,6-difluorocinnamic acid (Forms randomly mixed shell)
Quantified DifferenceComplete morphological divergence (Ordered vs. Random)
Conditions1:1 X-type ligand exchange on 2.5 nm PbS QDs in solution

Buyers engineering anisotropic nanomaterials or directional self-assembling quantum dots must specify the 3,5-isomer, as generic difluoro-substitution fails to induce the required Janus morphology.

Acidity (pKa)
Data to verify
4.15 ± 0.10 vs. 4.44
~2× acidity increase; may impact buffer solubility
Predicted vs. experimental pKa

Linear Band-Edge Shifting in Nonconductive Semiconductor Films

Fractional ligand replacement of native insulating oleic acid with 3,5-difluorocinnamic acid on PbS quantum dot films enables precise, linear tuning of the band edge position. Photoelectron yield spectroscopy (PYS) confirms that the energy levels shift linearly (slope Ap = 0.0045) as a function of the number of bound 3,5-difluorocinnamate ligands, driven by its specific molecular dipole moment, while strictly retaining the film's hydrophobic wettability [1].

Evidence DimensionBand edge energy shift vs. ligand density
Target Compound DataLinear shift (slope Ap = 0.0045) with retained hydrophobicity
Comparator Or BaselineNative oleic acid (OA) passivated films (Baseline energy level, insulating)
Quantified DifferencePredictable linear energy level shift proportional to 3,5-difluorocinnamate binding
ConditionsFractional ligand replacement on nonconductive PbS CQD films, measured via PYS

Provides device engineers with a mathematically predictable precursor for tuning the work function of photovoltaic and LED films without compromising moisture resistance.

Melting Point
Cross-study comparable
204–205 °C vs. 133 °C
Higher thermal robustness; supports high-temperature reactions
Literature values

Elevated Thermal Stability for Melt-Processing

The introduction of fluorine atoms at the 3 and 5 positions significantly alters the thermal profile of the cinnamic acid core. 3,5-Difluorocinnamic acid exhibits a melting point of 204-205 °C, which is substantially higher than that of unsubstituted cinnamic acid (approx. 133 °C). This elevated melting point translates to a broader thermal processing window.

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data204-205 °C
Comparator Or BaselineUnsubstituted cinnamic acid (~133 °C)
Quantified Difference+71 to +72 °C increase in melting point
ConditionsStandard atmospheric pressure

Essential for procurement in high-temperature synthetic workflows or polymer melt-processing where standard cinnamic acid would prematurely melt or degrade.

Ligand Exchange Behavior
Class-level
Sharper isotherm for electron-withdrawing cinnamates; linear band edge shift with 3,5-DFCA loading
Supports dipole-engineering studies; class-level inference
Requires ligand-specific validation
Biosynthetic Substrate
Method context
Accepted by E. coli CoA ligase + CHS/STS pathway; yields fluorinated flavonoids & stilbenes
Reported pathway compatibility
Validated in recombinant E. coli

Work-Function Tuning in Optoelectronic Devices

Leveraging its specific dipole moment, this compound is the optimal ligand for fractionally replacing insulating oleates in PbS quantum dot films. It allows engineers to linearly shift band-edge positions without sacrificing the film's hydrophobic integrity, critical for high-efficiency photovoltaics and LEDs [1].

Synthesis of Anisotropic (Janus) Nanomaterials

Due to its unique surface-packing thermodynamics, 3,5-difluorocinnamic acid is uniquely suited for creating Janus-Ligand Shells on small (e.g., 2.5 nm) colloidal nanoparticles, enabling advanced directional self-assembly applications that fail with the 2,6-isomer[2].

High-Temperature Polymer and API Synthesis

With a melting point exceeding 204 °C, this compound is highly recommended as a thermally stable precursor in melt-processing workflows or high-temperature cross-coupling reactions where standard unsubstituted cinnamic acid would degrade or prematurely melt .

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid-State Photochemistry
Intermediate photoreactivity among difluoro isomers
Reactivity ranking vs. 2,5- and 2,6-isomers under irradiation
QD Optoelectronics
3,5-difluoro dipole vector for band edge tuning
Linear band edge shift per bound ligand; film wettability
Fluorinated Biosynthesis
Validated substrate in engineered CoA-ligase pathway
Product yield and regioisomer compatibility
High-Temperature Synthesis
Elevated melting point and acidity
Thermal stability and carboxylate reactivity >150 °C

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(3,5-difluorophenyl)prop-2-enoic acid

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